molecular formula C15H21Cl2NO2S B2625940 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide CAS No. 898654-77-8

4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide

Cat. No.: B2625940
CAS No.: 898654-77-8
M. Wt: 350.3
InChI Key: WOEFKINMTOHGGK-UHFFFAOYSA-N
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Description

4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a benzene ring substituted with chlorine atoms, a cyclohexyl group, an ethyl group, and a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide typically involves multiple steps:

    Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at the 4 and 5 positions.

    Sulfonation: The chlorinated benzene undergoes sulfonation to introduce the sulfonamide group.

    Alkylation: The sulfonamide is then alkylated with cyclohexyl and ethyl groups under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide functionality.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dichloro-N-cyclohexyl-N-methylbenzene-1-sulfonamide
  • 4,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide
  • 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonic acid

Uniqueness

4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide is unique due to the specific combination of substituents on the benzene ring and the sulfonamide group. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2S/c1-3-18(12-7-5-4-6-8-12)21(19,20)15-10-14(17)13(16)9-11(15)2/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEFKINMTOHGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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